propyl[(pyridin-4-yl)methyl]amine hydrochloride
Description
Propyl[(pyridin-4-yl)methyl]amine hydrochloride is an organic ammonium salt with the molecular formula C₉H₁₅ClN₂ and a molecular weight of 186.69 g/mol . Its CAS registry number is 405879-15-4 , though an alternative CAS (869941-71-9) is also noted in some sources . Structurally, it consists of a pyridin-4-ylmethyl group linked to a propylamine backbone, protonated at the amine group and stabilized by a chloride counterion. This compound is commonly utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its pyridine moiety, which confers both basicity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-5-11-8-9-3-6-10-7-4-9;/h3-4,6-7,11H,2,5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJCEGCGOBIALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl[(pyridin-4-yl)methyl]amine hydrochloride typically involves the reaction of pyridin-4-ylmethylamine with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Propyl[(pyridin-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of propyl[(pyridin-4-yl)methyl]amine.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Propyl[(pyridin-4-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propyl[(pyridin-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | CAS Number | Notable Properties/Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₅ClN₂ | 186.69 | Pyridin-4-ylmethyl, propylamine | 405879-15-4 | Pharmaceutical intermediate |
| (4-tert-Butylphenyl)methylamine hydrochloride | C₁₄H₂₄ClN | 241.80 | 4-tert-Butylphenylmethyl, propylamine | 1240571-18-9 | Enhanced lipophilicity |
| (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride | C₁₂H₁₇ClN | 210.72 | Propenyl-phenyl, propylamine | 869941-93-5 | Potential π-π stacking interactions |
| [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride | C₇H₁₂ClN₂S | 191.70 | Thiazole ring, propylamine | 325491-86-9 | Bioactive heterocyclic intermediate |
| [3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]bis({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride (Cmpd 38) | C₂₂H₂₁ClF₆N₆O₂ | 586.89 | Nitro-triazole, bis-CF₃-benzyl groups | N/A | Anti-Chagasic activity (IC₅₀ = 0.12 μM) |
Substituent Effects on Physicochemical Properties
- Pyridine vs. Aromatic Rings : The pyridin-4-yl group in the target compound introduces basic nitrogen , enhancing water solubility compared to purely aromatic analogs like (4-tert-butylphenyl)methylamine hydrochloride. The latter’s tert-butyl group increases lipophilicity (logP ~3.5 estimated) , which may improve membrane permeability but reduce aqueous solubility.
- Thiazole-containing compounds are often explored for antimicrobial or kinase-inhibitory activity.
- Nitroheterocyclic Derivatives: Compounds such as 38 from incorporate nitro-triazole moieties, which are electron-deficient and redox-active. These features correlate with anti-parasitic activity (e.g., against Trypanosoma cruzi), though they may also increase toxicity risks .
Biological Activity
Propyl[(pyridin-4-yl)methyl]amine hydrochloride is a chemical compound with significant potential in medicinal chemistry and biological research. It possesses a unique structure that combines a propyl group with a pyridine ring, contributing to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C9H14N2·HCl
- Molecular Weight : 188.68 g/mol
- Solubility : The hydrochloride form enhances solubility in aqueous environments, making it suitable for biological studies.
This compound interacts with various biological targets, particularly receptors and enzymes. Its mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes. For instance, it has been suggested that it could affect enzymes related to neurotransmitter metabolism.
- Receptor Binding : Preliminary studies indicate that the compound can bind to receptors involved in neurotransmission, potentially influencing signaling pathways critical for various physiological functions.
Biological Activities
The biological activities of this compound include:
2. Anticancer Potential
Recent investigations into related compounds suggest potential anticancer properties. The compound may induce apoptosis in cancer cells and affect cell cycle progression, although direct studies on this compound are still needed for confirmation .
3. Neuroprotective Effects
Given its interaction with neurotransmitter systems, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, which is relevant for conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pyridin-4-ylmethanamine hydrochloride | C6H9ClN2 | Simpler structure; lacks propyl group |
| Methyl[1-(pyridin-4-yl)propyl]amine | C9H14N2 | Contains a methyl group instead of a propyl group |
| Propyl[(pyridin-2-yl)methyl]amine HCl | C9H14N2·HCl | Different position of the pyridine nitrogen |
This table highlights how variations in structure can influence the biological activity and applications of these compounds.
Case Study 1: Anticancer Activity
A study focusing on pyridine derivatives indicated that modifications to the pyridine ring can enhance cytotoxicity against cancer cell lines. Although specific data on this compound are sparse, the trends observed suggest that it may exhibit similar properties .
Case Study 2: Neurotransmitter Interaction
Research into related compounds has shown that they can modulate neurotransmitter levels by inhibiting enzymes like acetylcholinesterase. This suggests a potential therapeutic role for this compound in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for propyl[(pyridin-4-yl)methyl]amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : Mannich reactions or reductive amination are common for synthesizing structurally analogous amines. For example, phenethylamine hydrochlorides are synthesized via Mannich reactions using paraformaldehyde and ketones, achieving yields of 87–98% under controlled stoichiometry and temperature . Optimization involves adjusting catalyst concentration (e.g., EDCI for coupling) and purification via recrystallization or column chromatography. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity : HPLC with UV detection (e.g., ≥98% purity criteria, as seen in fluoxetine hydrochloride analysis) .
- Structural confirmation : NMR (¹H/¹³C) to verify amine proton environments and pyridinyl group signals. Compare with empirical formulas (e.g., C₉H₁₃N₃·2HCl in ) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 186.64 g/mol for a similar piperidine derivative) .
Q. What solvent systems are suitable for dissolving this compound in experimental settings?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 5.5–7.4) based on LogD values (e.g., pH-dependent partitioning observed in fluoxetine hydrochloride) . Pre-solubilization in DMSO followed by dilution in PBS is common for biological assays .
Advanced Research Questions
Q. How does this compound interact with serotonin receptors, and what experimental models can validate its activity?
- Methodology :
- In vitro binding assays : Use radiolabeled ligands (e.g., 5-HT₁A/5-HT₂A receptors) to measure IC₅₀ values, as demonstrated for SSRIs like fluoxetine .
- Functional assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing human serotonin receptors .
- Computational docking : Molecular dynamics simulations (e.g., using PyMOL or AutoDock) to predict binding poses against receptor crystal structures .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Cross-validation : Compare results from binding assays (e.g., radioligand displacement) with functional readouts (e.g., GTPγS binding) to confirm target engagement .
- Species specificity : Test receptor isoforms from human vs. rodent sources, as seen in 5-HT receptor studies .
- Metabolic stability : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How can computational chemistry predict the pharmacokinetic properties of this compound?
- Methodology :
- ADME prediction : Tools like SwissADME to estimate LogP (lipophilicity), polar surface area (PSA), and blood-brain barrier permeability using structural analogs (e.g., piperidine sulfonamides with PSA ~21–30 Ų) .
- Metabolite identification : Use in silico tools (e.g., Meteor) to predict oxidation or hydrolysis sites, guided by fluoxetine’s hepatic clearance pathways .
Q. What are the stability challenges for this compound under varying storage conditions?
- Methodology :
- Accelerated stability studies : Store at -20°C (short-term) vs. -80°C (long-term) and monitor degradation via HPLC over 6–12 months .
- Lyophilization : For long-term storage, lyophilize in inert buffers (e.g., 10 mM citrate, pH 4.0) to prevent amine hydrochloride salt hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
